molecular formula C8H6ClN3 B574344 3-Chloroquinoxalin-6-amine CAS No. 166402-16-0

3-Chloroquinoxalin-6-amine

Cat. No. B574344
CAS RN: 166402-16-0
M. Wt: 179.607
InChI Key: KOACHDNWEGOFNC-UHFFFAOYSA-N
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Description

3-Chloroquinoxalin-6-amine is a chemical compound with the CAS Number: 166402-16-0 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 3-chloro-6-quinoxalinamine .


Molecular Structure Analysis

The InChI code for 3-Chloroquinoxalin-6-amine is 1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

3-Chloroquinoxalin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Drug Discovery and Development

3-Chloroquinoxalin-6-amine: serves as a key intermediate in the synthesis of various bioactive molecules. Its incorporation into drug compounds can lead to the development of new therapeutic agents. The quinoxaline moiety is a common feature in compounds with potential antiviral, antibacterial, and anticancer properties .

Dye and Pigment Industry

Quinoxaline derivatives, including those synthesized from 3-Chloroquinoxalin-6-amine , are used in creating dyes and pigments. These compounds exhibit vibrant colors and stability, making them suitable for industrial dyeing processes .

Fluorescent Materials

The compound’s structure allows for the development of fluorescent materials. These materials are crucial in various applications, such as biological imaging and sensors, where they help in visualizing and tracking biological processes .

Electroluminescent Materials

3-Chloroquinoxalin-6-amine: is utilized in the synthesis of electroluminescent materials. These materials are essential components in the manufacturing of OLEDs (Organic Light Emitting Diodes), which are used in displays and lighting .

Organic Sensitizers for Solar Cells

Quinoxaline derivatives are also employed as organic sensitizers in solar cells. They enhance the efficiency of photovoltaic cells by increasing light absorption and charge transfer processes .

Polymeric Optoelectronic Materials

The compound is instrumental in creating polymeric optoelectronic materials. These materials have applications in the field of electronics, particularly in the development of flexible electronic devices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Mechanism of Action

Target of Action:

3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .

Mode of Action:

The interaction between 3-Chloroquinoxalin-6-amine and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .

Biochemical Pathways:

The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including 3-Chloroquinoxalin-6-amine, act as strong inhibitors of hemozoin crystal growth .

properties

IUPAC Name

3-chloroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACHDNWEGOFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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